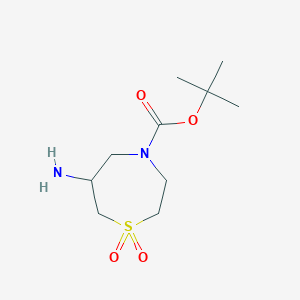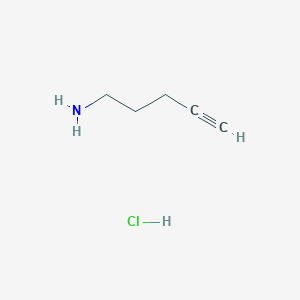
Pent-4-yn-1-amine hydrochloride
Vue d'ensemble
Description
Pent-4-yn-1-amine hydrochloride is a chemical compound with the molecular formula C5H10ClN . It is also known by other names such as 4-Pentyn-1-amine HCl and 4-pentyn-1-amine hydrochloride . The compound has a molecular weight of 119.59 g/mol .
Molecular Structure Analysis
The InChI string of this compound isInChI=1S/C5H9N.ClH/c1-2-3-4-5-6;/h1H,3-6H2;1H . The Canonical SMILES string is C#CCCCN.Cl . These strings provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 119.59 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 119.0501770 g/mol . The topological polar surface area is 26 Ų . The compound has a heavy atom count of 7 .Applications De Recherche Scientifique
Chemical Reactivity and Application in Synthesis
Pent-4-yn-1-amine hydrochloride demonstrates interesting chemical reactivity, useful in various synthetic applications. For instance, it undergoes intramolecular hydroamination, as shown in a study where 1,4,7-tri(pent-4'-yn-1'-yl)-1,4,7-triazacyclononane reacted to form an azoniaspiro[4.8]tridecane cation (Baker, Brown, Skelton, & White, 2000). This highlights its potential in the creation of complex nitrogen-containing structures, relevant in medicinal chemistry and material science.
Use in Enzymatic Resolution Processes
This compound has been used in enzymatic resolution processes. A study demonstrated the enantioselective acylation of racemic amines and amino alcohols using derivatives of pent-4-yn-1-amine, leading to the formation of chiral pent-4-enamides (Takayama, Moree, & Wong, 1996). This application is significant in the field of chiral chemistry, crucial for drug development and synthesis of biologically active molecules.
Involvement in Radical Addition Reactions
Pent-4-yn-1-amine compounds, including their hydrochloride forms, are reactive in radical addition reactions. A study showcased the synthesis of 2-fluoroalkyl pyrrolidine derivatives using pent-4-en-1-amines, where sodium dithionite initiated a one-pot reaction, yielding products in moderate to good yields (Zhu et al., 2011). Such reactions are crucial in organic synthesis, contributing to the development of novel compounds with potential pharmaceutical applications.
Cyclization and Formation of Heterocyclic Structures
This compound plays a role in the cyclization of primary aminyl radicals, which leads to the formation of pyrrolidine and piperidine products. Research shows that primary pent-4-enylaminyl radicals undergo efficient cyclization, offering insights into the synthesis of heterocyclic compounds (Liu, Liu, Yuan, & Li, 2007). This aspect is essential for the creation of diverse organic molecules with applications in drug discovery and material science.
Role in Photochemical Reactions
This compound derivatives also find application in photochemical reactions. In a study, bicyclo[1.1.1]pentan-1-amines, structurally related to this compound, were converted into polysubstituted bicyclo[3.1.1]heptan-1-amines using a photochemical cycloaddition process (Harmata, Spiller, Sowden, & Stephenson, 2021). Such processes are integral in organic synthesis, especially in the construction of complex molecular architectures.
Mécanisme D'action
Target of Action
Pent-4-yn-1-amine hydrochloride is a chemical compound with the empirical formula C5H9N·HCl The primary targets of this compound are currently not well-documented in the available literature
Pharmacokinetics
These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It’s possible that this compound could have a variety of effects, depending on its targets and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and carries out its functions .
Analyse Biochimique
Biochemical Properties
Pent-4-yn-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole (DTP) monomers through Buchwald-Hartwig amination . This compound interacts with various enzymes and proteins, facilitating the formation of polymeric films via electropolymerization. The nature of these interactions involves the formation of covalent bonds between the amine group of this compound and the target biomolecules, leading to the creation of stable and functionalized polymers.
Cellular Effects
This compound influences cellular processes by participating in click chemistry reactions, which are used to modify biomolecules within cells These modifications can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s amine group can form covalent bonds with target molecules, leading to the inhibition or activation of specific enzymes. Additionally, the presence of the alkyne group allows for click chemistry reactions, which can modify the structure and function of biomolecules, ultimately influencing gene expression and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Over time, degradation may occur, impacting its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved biochemical reactions. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal cellular processes. Threshold effects have been noted, where a specific dosage range produces optimal results without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound can be metabolized through enzymatic reactions, leading to the formation of intermediate products that participate in further biochemical processes. These metabolic pathways are essential for understanding the compound’s overall impact on cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for its effective function and influence on cellular processes.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function within the cell. Understanding the subcellular distribution of this compound is essential for elucidating its role in various biochemical and cellular processes.
Propriétés
IUPAC Name |
pent-4-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-2-3-4-5-6;/h1H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKFBGIRKUYQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70778249 | |
| Record name | Pent-4-yn-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70778249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173987-24-1 | |
| Record name | Pent-4-yn-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70778249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pent-4-yn-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



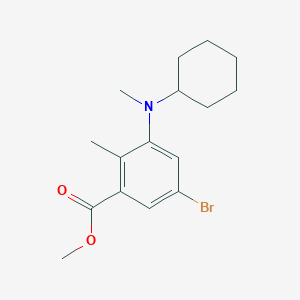
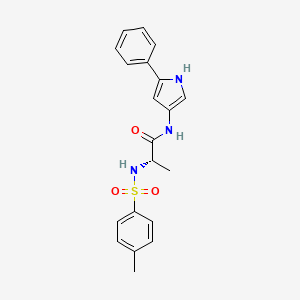
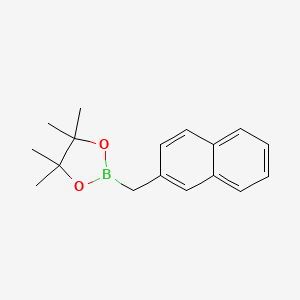
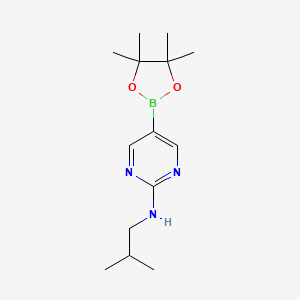
![5-Boc-5-azaspiro[2.5]octane](/img/structure/B1401409.png)



![8-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1401418.png)



